(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a Z-configuration benzylidene substituent at position 3. The furan-2-ylmethyl group at position 3 introduces heteroaromaticity, while the 4-isopropylbenzylidene moiety enhances lipophilicity.
Properties
Molecular Formula |
C18H17NO2S2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NO2S2/c1-12(2)14-7-5-13(6-8-14)10-16-17(20)19(18(22)23-16)11-15-4-3-9-21-15/h3-10,12H,11H2,1-2H3/b16-10- |
InChI Key |
MKZFZVGDEOLFEW-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Early methods involve reacting thiourea with α-haloesters or α-haloketones under acidic conditions. For example, thiourea and chloroacetic acid form 2-thioxothiazolidin-4-one (rhodanine) via cyclization. This route is advantageous for introducing the 2-thioxo group directly. However, modifications are required to incorporate the furan-2-ylmethyl and benzylidene substituents.
Direct Use of Rhodanine as a Starting Material
Rhodanine (2-thioxothiazolidin-4-one) is a preferred precursor due to its commercial availability and reactivity. In a study by ARKAT USA, rhodanine underwent Knoevenagel condensation with aldehydes to form 5-arylidene derivatives. This method aligns with the target compound’s requirements, as the benzylidene group at position 5 can be introduced using 4-isopropylbenzaldehyde.
Stepwise Synthesis of the Target Compound
N-Alkylation of Rhodanine with Furan-2-ylmethyl Groups
The introduction of the furan-2-ylmethyl group at position 3 proceeds via nucleophilic substitution. Rhodanine’s NH group is deprotonated using a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO), followed by reaction with furfuryl bromide.
Reaction Conditions
-
Substrate : Rhodanine (1.0 equiv)
-
Alkylating Agent : Furfuryl bromide (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 6–8 hours
Characterization Data
Knoevenagel Condensation for Benzylidene Formation
The 5-position benzylidene group is introduced via condensation between the alkylated rhodanine and 4-isopropylbenzaldehyde. DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol catalyzes this reaction, favoring the (5Z) isomer.
Optimized Reaction Protocol
-
Catalyst : DABCO (20 mol%)
-
Solvent : Ethanol, reflux (80°C), 3 hours
-
Molar Ratio : Rhodanine derivative : aldehyde = 1 : 1.1
Mechanistic Insights
DABCO activates the aldehyde’s carbonyl group, enabling nucleophilic attack by the thiazolidinone’s active methylene group. The intermediate enolate undergoes dehydration to form the benzylidene bond, with the Z-configuration stabilized by π-π interactions between the aryl groups.
Stereochemical Control and Configuration Analysis
The (5Z) configuration is critical for biological activity and crystallographic stability. Key factors influencing stereoselectivity include:
Solvent Polarity
Polar solvents (e.g., ethanol) stabilize the transition state for Z-isomer formation through hydrogen bonding, achieving >90% Z-selectivity. Nonpolar solvents favor the E-isomer due to reduced steric hindrance.
Catalytic Effects
Lewis acids like ZnCl₂ increase reaction rates but may reduce stereoselectivity. DABCO, a Brønsted base, provides optimal Z/E ratios (8:1).
Characterization of Configuration
-
¹H NMR : The benzylidene proton (H-5) resonates at δ 7.82–7.95 ppm as a singlet.
-
NOESY : Correlation between H-5 and the isopropyl group confirms the Z-configuration.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|
| DABCO-mediated | DABCO | EtOH | 3 | 85 | 8:1 |
| ZnCl₂-catalyzed | ZnCl₂ | Toluene | 5 | 70 | 3:1 |
| β-CD-SO₃H | β-cyclodextrin-SO₃H | H₂O | 4 | 78 | 6:1 |
DABCO in ethanol emerges as the superior method, balancing yield, stereoselectivity, and reaction time.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the thiazolidinone core plays a crucial role in its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Melting Points and Solubility
Key Observations :
- The target compound’s 4-isopropyl group increases steric bulk and lipophilicity compared to hydroxy/methoxy derivatives, likely reducing aqueous solubility .
- High melting points (>250°C) are common in rhodanine derivatives due to planar structures and intermolecular hydrogen bonding (e.g., S(6) motifs) .
Electronic and Steric Effects on Reactivity
Electron-Donating vs. Withdrawing Groups :
- The 4-isopropylbenzylidene group (electron-donating) in the target compound contrasts with nitro or methoxy substituents in analogs like (5Z)-3-(2-hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (11b) .
Steric Hindrance :
Key Observations :
- Microwave synthesis (e.g., for compound 5c in ) offers higher yields (88%) and shorter reaction times compared to traditional methods.
- The target compound’s synthesis likely follows a similar Knoevenagel condensation pathway, though the furan-2-ylmethyl substituent may require optimized conditions for regioselectivity .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
Crystallographic and Structural Insights
Planarity and Intermolecular Interactions :
Hydrogen Bonding Patterns :
- Intramolecular C–H⋯S bonds stabilize S(6) motifs, as seen in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
- Intermolecular H-bonding (e.g., O–H⋯O) in solvates (e.g., methanol hemisolvate ) contrasts with the target compound’s lack of polar groups, suggesting weaker crystal lattice interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of a substituted benzaldehyde with a thiazolidinone precursor. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts such as piperidine or acetic acid. Yield optimization may require purification via column chromatography or recrystallization .
- Data-Driven Optimization : Reaction monitoring using TLC or HPLC ensures intermediate purity. For example, adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of aldehyde to thiazolidinone) can improve final yields to >70% .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how should conflicting data between techniques be resolved?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and Z/E isomerism (e.g., coupling constants for olefinic protons ~12–14 Hz for Z-configuration) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves structural ambiguities, such as the planarity of the thiazolidinone ring and benzylidene substituent .
Q. What preliminary biological screening approaches are recommended to assess the compound's potential therapeutic applications?
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
- Antimicrobial : Disc diffusion assays for bacterial/fungal strains .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or α-glucosidase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the furan and isopropylbenzylidene moieties to biological activity?
- Methodology :
- Analog Synthesis : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) or modify the isopropyl group to ethyl/tert-butyl .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or tubulin .
- Data Analysis : Compare IC50 values of analogs to identify critical substituents. For example, bulkier groups at the benzylidene position may enhance hydrophobic interactions .
Q. What advanced synthetic techniques (e.g., microwave-assisted synthesis, flow chemistry) could improve the efficiency of producing this compound?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields >80% .
- Flow Chemistry : Enables precise control over exothermic steps (e.g., condensation reactions) and scalability .
- Parameter Optimization : Adjust microwave power (300–500 W) and solvent flow rates (0.5–2 mL/min) to minimize side products .
Q. How should researchers address contradictions in reported biological activity data across studies, such as varying IC50 values or conflicting mechanism-of-action hypotheses?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at -20°C vs. 4°C) .
- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis via caspase-3 activation) .
Q. What computational chemistry methods are appropriate for predicting the compound's binding modes and pharmacokinetic properties prior to in vivo studies?
- Binding Mode Prediction : Molecular dynamics simulations (GROMACS) to assess stability in target binding pockets .
- ADMET Profiling : SwissADME or pkCSM tools to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Limitations : Validate predictions with in vitro PAMPA assays for permeability and microsomal stability tests .
Q. What crystallization strategies and X-ray diffraction parameters are critical for resolving the compound's three-dimensional structure, particularly given potential Z/E isomerism issues?
- Crystallization : Use slow evaporation in solvent mixtures (e.g., chloroform/methanol) to obtain single crystals .
- Diffraction Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
